![molecular formula C26H23N7O3 B2622267 4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B2622267.png)
4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACP-5862 is a major circulating active metabolite of acalabrutinib, a covalent Bruton tyrosine kinase inhibitor. Acalabrutinib is approved for the treatment of relapsed or refractory mantle cell lymphoma and chronic lymphocytic leukemia or small lymphocytic lymphoma. ACP-5862 has been observed in human plasma circulation and is known for its potent and selective inhibition of Bruton tyrosine kinase .
Mecanismo De Acción
ACP-5862 exerts its effects through covalent inhibition of Bruton tyrosine kinase. The compound binds covalently to the kinase, leading to its inhibition . This inhibition disrupts the signaling pathways mediated by Bruton tyrosine kinase, which are crucial for the survival and proliferation of certain cancer cells . The molecular targets and pathways involved include the enzyme cytochrome P450 3A4, which is responsible for the formation and metabolism of ACP-5862 .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
ACP-5862 has been observed to be a potent and selective covalent inhibitor of BTK . It has a twofold lower potency than acalabrutinib but with similar high kinase selectivity . Like acalabrutinib, ACP-5862 was the most selective toward BTK relative to ibrutinib and zanubrutinib .
Cellular Effects
ACP-5862 may contribute to the clinical efficacy observed in acalabrutinib-treated patients . It is suggested that ACP-5862’s covalent binding properties and potential contribution to clinical efficacy of acalabrutinib influence acalabrutinib clearance and ACP-5862 formation and clearance .
Molecular Mechanism
ACP-5862 exerts its effects at the molecular level through covalent inhibition of wild-type BTK . This inhibition is observed in a biochemical kinase assay .
Temporal Effects in Laboratory Settings
The current data suggest that ACP-5862 may contribute to the clinical efficacy observed in acalabrutinib-treated patients over time . This indicates the value of proactive metabolite identification and pharmacological characterization .
Metabolic Pathways
ACP-5862 formation and metabolism are influenced by CYP3A4, as indicated by recombinant cytochrome P450 (rCYP) reaction phenotyping . ACP-5862 formation K m (Michaelis constant) and V max were 2.78 μM and 4.13 pmol/pmol CYP3A/min, respectively .
Transport and Distribution
Acalabrutinib and ACP-5862 were found to be substrates of multidrug resistance protein 1 and breast cancer resistance protein but not OATP1B1 or OATP1B3 . This suggests that these proteins may play a role in the transport and distribution of ACP-5862 within cells and tissues.
Métodos De Preparación
ACP-5862 is synthesized through an in vitro biosynthetic reaction. The metabolite is purified and characterized using nuclear magnetic resonance spectroscopy, which reveals it to be a pyrrolidine ring-opened ketone or amide . The formation of ACP-5862 involves the enzyme cytochrome P450 3A4, which is responsible for its metabolism . The reaction conditions for the synthesis include specific concentrations of acalabrutinib and the enzyme, with the formation kinetics measured over a range of acalabrutinib concentrations .
Análisis De Reacciones Químicas
ACP-5862 undergoes various chemical reactions, including oxidation and reduction. The enzyme cytochrome P450 3A4 plays a crucial role in its formation and metabolism . The major products formed from these reactions include the pyrrolidine ring-opened ketone or amide . Common reagents and conditions used in these reactions include specific concentrations of acalabrutinib and the enzyme, with the reaction kinetics measured over a range of concentrations .
Aplicaciones Científicas De Investigación
ACP-5862 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it contributes to the clinical efficacy of acalabrutinib in treating mantle cell lymphoma and chronic lymphocytic leukemia or small lymphocytic lymphoma . The compound’s potent and selective inhibition of Bruton tyrosine kinase makes it a valuable tool in studying kinase inhibition and its effects on various cellular pathways . Additionally, ACP-5862’s role in drug-drug interactions and its potential contributions to pharmacological activity are areas of active research .
Comparación Con Compuestos Similares
ACP-5862 is similar to other covalent Bruton tyrosine kinase inhibitors, such as ibrutinib and zanubrutinib . ACP-5862 is unique in its high selectivity towards Bruton tyrosine kinase compared to these other inhibitors . The compound’s potent and selective inhibition of Bruton tyrosine kinase, along with its role as a major metabolite of acalabrutinib, distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAATUBTUPPERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: ACP-5862 (4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide) is a pharmacologically active metabolite of the drug acalabrutinib. Like its parent compound, ACP-5862 is a covalent inhibitor of Bruton tyrosine kinase (BTK) [, , , ]. This means it forms a strong, irreversible bond with the BTK enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B cells []. By inhibiting BTK, ACP-5862 disrupts B-cell receptor signaling, leading to downstream effects like decreased B-cell activation and proliferation.
A: Preclinical studies have shown that ACP-5862 exhibits a kinase selectivity profile similar to acalabrutinib []. Both compounds demonstrated high selectivity for BTK, with limited off-target activity against other kinases, including closely related Tec kinases and kinases possessing a cysteine residue at the analogous position to Cys481 in BTK.
A: While both ACP-5862 and acalabrutinib are covalent BTK inhibitors, ACP-5862 exhibits a 2-fold lower potency compared to acalabrutinib []. This difference stems from a slower inactivation rate (kinact) of ACP-5862 towards BTK, despite having a similar binding affinity (KI).
A: ACP-5862 is primarily generated through CYP3A-mediated oxidation of the pyrrolidine ring in acalabrutinib [, ]. It circulates at higher concentrations than its parent drug in humans [, ]. Acalabrutinib, and by extension ACP-5862, exhibits rapid absorption and elimination, with maximum concentration reached in less than an hour and an elimination half-life under two hours [].
A: The presence of ACP-5862, with its own intrinsic BTK inhibitory activity, significantly influences the drug-drug interaction profile of acalabrutinib, particularly concerning CYP3A inhibitors. While acalabrutinib is a sensitive substrate of CYP3A, leading to significant exposure increases when co-administered with CYP3A inhibitors, the combined exposure of acalabrutinib and ACP-5862 is less affected []. This suggests that considering the total active components, including the active metabolite, is crucial for interpreting potential drug interactions.
A: Studies have investigated the effect of hepatic impairment on acalabrutinib pharmacokinetics. While mild and moderate hepatic impairment showed a slight increase in acalabrutinib exposure, severe hepatic impairment resulted in a significant 5-fold increase []. Interestingly, the metabolite-to-parent ratio (ACP-5862/acalabrutinib) decreased in severe hepatic impairment. These findings suggest that dose adjustment for acalabrutinib is necessary in patients with severe hepatic impairment, while no adjustment is required for mild to moderate impairment.
A: While the original acalabrutinib capsule formulation showed reduced bioavailability with PPIs due to pH-dependent solubility, a new maleate salt formulation (acalabrutinib maleate tablet, AMT) demonstrates pH-independent release [, ]. AMT exhibits bioequivalent exposure to the capsule formulation regardless of PPI co-administration or food intake. Importantly, both formulations achieve comparable BTK occupancy, suggesting similar clinical efficacy. This highlights the importance of formulation strategies in optimizing drug delivery and mitigating potential drug interactions.
A: Research suggests that circulating tumor DNA (ctDNA) analysis, particularly monitoring copy number changes and total cfDNA levels, might be useful for predicting treatment response to acalabrutinib in combination with other agents like AZD9150 []. Early clearance of copy number variations and decreased cfDNA levels correlated with better clinical responses in a study involving relapsed diffuse large B-cell lymphoma patients. This highlights the potential of ctDNA analysis as a valuable biomarker in this context.
ANone: Although not directly addressed in the provided research articles, the development of resistance to BTK inhibitors, including mutations in BTK itself, is a known clinical challenge. Further research is necessary to determine if ACP-5862 is susceptible to the same resistance mechanisms as acalabrutinib and other BTK inhibitors.
A: Population pharmacokinetic modeling, which analyzes data from a large group of patients, has been instrumental in characterizing the pharmacokinetics of acalabrutinib and ACP-5862 [, ]. This approach helps identify factors contributing to inter-individual variability in drug exposure and can inform dosing strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


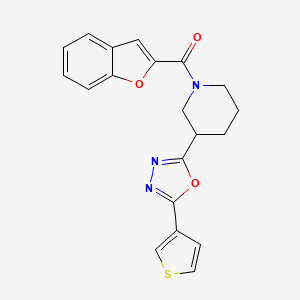
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622190.png)
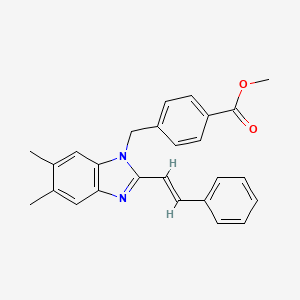
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B2622193.png)
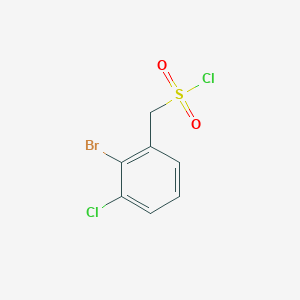
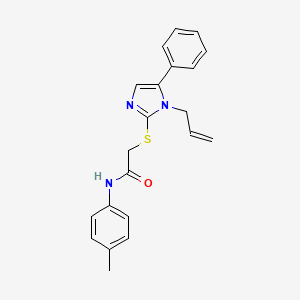
![2-Chloro-1-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2622196.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2622198.png)
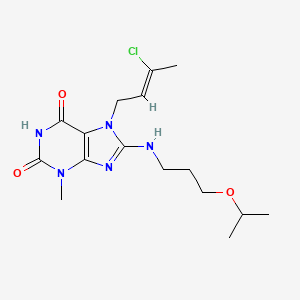

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]benzoic acid](/img/structure/B2622202.png)
![Ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622206.png)
![(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one](/img/structure/B2622207.png)